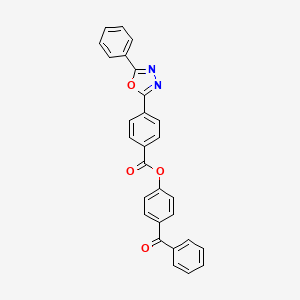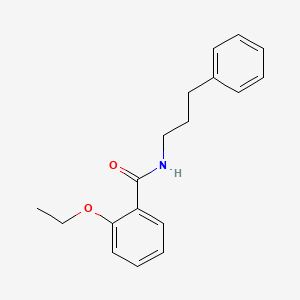
2-ethoxy-N-(3-phenylpropyl)benzamide
説明
"2-ethoxy-N-(3-phenylpropyl)benzamide" belongs to the family of benzamide compounds, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, materials science, and organic synthesis. This compound, like its relatives, is expected to exhibit unique physical, chemical, and possibly biological properties due to its specific functional groups and molecular structure.
Synthesis Analysis
Benzamide derivatives are commonly synthesized through the condensation of benzoyl chloride with appropriate amines in an aqueous medium or via the reaction of benzoyl isothiocyanate with malononitrile followed by subsequent modifications (Abbasi et al., 2014). These methods provide a versatile approach for introducing various substituents into the benzamide backbone, allowing for the synthesis of a wide range of compounds with tailored properties.
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculations. These analyses reveal the crystalline structure, molecular geometry, and electronic properties of the compounds. For instance, studies have shown that benzamide molecules can crystallize in different systems with specific lattice constants and exhibit various geometrical parameters and vibrational frequencies that are in good agreement with theoretical values (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including acylation, cyclization, and reactions with palladium(II), platinum(II), and ruthenium(II) to form complexes. These reactions are influenced by the nature of substituents on the benzamide ring and can lead to the synthesis of compounds with interesting chemical and biological properties (Singh et al., 2002).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and thermal stability, are crucial for their practical applications. These properties can be tailored by modifying the molecular structure, for example, through the introduction of ethoxycarbonyl pendant groups, which improve solubility and film-forming abilities (Kang et al., 2000).
Chemical Properties Analysis
The chemical properties of benzamide derivatives, including reactivity, electrostatic potential, and antioxidant properties, are determined by their molecular structure and electronic configuration. DFT calculations and experimental studies provide insights into these properties, indicating how molecular modifications can influence chemical reactivity and potential applications (Demir et al., 2015).
科学的研究の応用
Synthetic Chemistry Applications
Stereoselective Radical Cascade Approaches : A study described the use of enamide derivatives in cascade radical cyclization reactions to afford benzo[a]quinolizidine stereoisomers, showcasing a method for generating complex structures from simpler benzamide derivatives (Ishibashi et al., 1999).
Antimicrobial and Antifungal Activities : Benzamide derivatives were synthesized and evaluated for their efficacy as antimicrobials in vitro, with some compounds showing significant activity. This highlights the potential of benzamide structures in developing new antimicrobial agents (Priya et al., 2006).
Corrosion Inhibition : A study on N-phenyl-benzamide derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application is crucial for protecting industrial materials and infrastructure (Mishra et al., 2018).
Medicinal Chemistry Applications
Peroxisome Proliferator-Activated Receptor (PPARgamma) Agonists : Research into N-(2-Benzoylphenyl)-L-tyrosine derivatives as PPARgamma agonists presented a structure-activity relationship for the N-aryl substituent, contributing to the development of antidiabetic medications (Cobb et al., 1998).
Neuroleptic Activity of Benzamides : The synthesis and evaluation of benzamides for potential neuroleptic (antipsychotic) activity revealed compounds with promising inhibitory effects on stereotyped behavior in rats, indicating potential applications in treating psychosis (Iwanami et al., 1981).
Materials Science Applications
- Supramolecular Packing Motifs : A study demonstrated how benzamide derivatives could form novel organizational motifs, suggesting applications in the design of materials with specific structural properties, such as columnar liquid crystals (Lightfoot et al., 1999).
特性
IUPAC Name |
2-ethoxy-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-17-13-7-6-12-16(17)18(20)19-14-8-11-15-9-4-3-5-10-15/h3-7,9-10,12-13H,2,8,11,14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTANINLENSCOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-methoxybenzyl)-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620290.png)
![3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4620294.png)
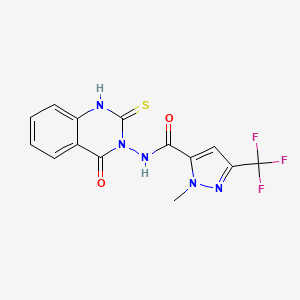

![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4620321.png)
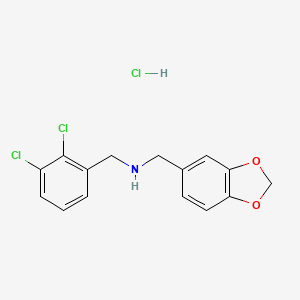
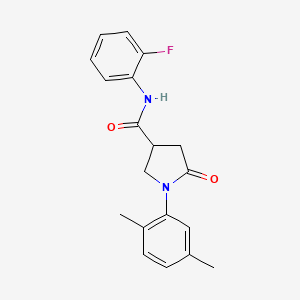

![methyl 3-(2-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4620362.png)
![ethyl 4-[({2-[(2,4,5-trichlorophenoxy)acetyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4620378.png)
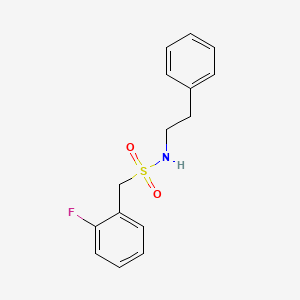
![1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4620386.png)
![1-(2-chlorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4620393.png)
